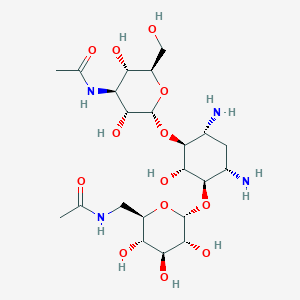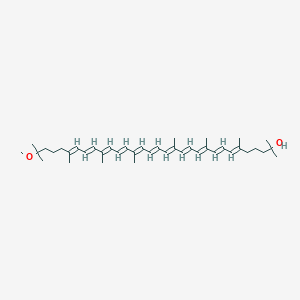![molecular formula C28H37N7O B1255353 [3-methyl-4-(3-methylphenyl)-1-piperazinyl]-[1-(7,8,9,10-tetrahydro-6H-purino[9,8-a]azepin-4-yl)-4-piperidinyl]methanone](/img/structure/B1255353.png)
[3-methyl-4-(3-methylphenyl)-1-piperazinyl]-[1-(7,8,9,10-tetrahydro-6H-purino[9,8-a]azepin-4-yl)-4-piperidinyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-methyl-4-(3-methylphenyl)-1-piperazinyl]-[1-(7,8,9,10-tetrahydro-6H-purino[9,8-a]azepin-4-yl)-4-piperidinyl]methanone is a member of piperazines.
Aplicaciones Científicas De Investigación
HIV Infection Treatment
- The compound is compared with other noncompetitive allosteric antagonists of CCR5, a receptor crucial in HIV-1 infection. It demonstrates unique properties in blocking the calcium response effects of CCR5 activation, which could be pivotal in developing new HIV treatment strategies (Watson et al., 2005).
Antibacterial Properties
- Novel triazole analogues of piperazine, including this compound, have been synthesized and show significant inhibition against various human pathogenic bacteria. This indicates potential for development as antibacterial agents (Nagaraj et al., 2018).
Potential in CB2 Receptor Agonism
- A synthetic approach for derivatives of this compound, which are selective CB2 receptor agonists, suggests potential use in therapeutic applications, possibly including pain management or neurodegenerative diseases (Luo & Naguib, 2012).
Exploring Neuropharmacological Effects
- Research on similar compounds demonstrates their potential as central nervous system agents, with neuroleptic-like activity, which could be useful in treating neurological disorders or mental health conditions (Hino et al., 1988).
Enzyme Inhibition for Alzheimer's Disease
- Certain amides related to this compound have shown enzyme inhibitory potentials, suggesting their use as templates for new drugs against Alzheimer's disease (Hassan et al., 2018).
Anticancer Properties
- Derivatives of the compound have shown antiproliferative activity against human leukemia cells, indicating its potential as an anticancer agent (Vinaya et al., 2011).
Antibacterial and Cytotoxicity Studies
- The compound has been synthesized and tested for antibacterial properties, showing good inhibitory activity against various bacterial strains. It also demonstrates mild cytotoxicity, making it a potential therapeutic agent (Abbasi et al., 2018).
Propiedades
Fórmula molecular |
C28H37N7O |
|---|---|
Peso molecular |
487.6 g/mol |
Nombre IUPAC |
[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-[1-(7,8,9,10-tetrahydro-6H-purino[9,8-a]azepin-4-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C28H37N7O/c1-20-7-6-8-23(17-20)34-16-15-33(18-21(34)2)28(36)22-10-13-32(14-11-22)26-25-27(30-19-29-26)35-12-5-3-4-9-24(35)31-25/h6-8,17,19,21-22H,3-5,9-16,18H2,1-2H3 |
Clave InChI |
PJMXWGYUYMLFCR-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3CCN(CC3)C4=NC=NC5=C4N=C6N5CCCCC6 |
SMILES canónico |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3CCN(CC3)C4=NC=NC5=C4N=C6N5CCCCC6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-2-piperazinyl]-N-prop-2-enylacetamide](/img/structure/B1255276.png)


![2-[(1r)-1-Carboxy-2-Naphthalen-1-Ylethyl]-1,3-Dioxo-2,3-Dihydro-1h-Isoindole-5-Carboxylic Acid](/img/structure/B1255282.png)
![(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1255287.png)



![2-[[20,26-Bis(3,5-dichloro-4-hydroxyphenyl)-17-[[2-(3,5-dichloro-4-hydroxyphenyl)-2-oxoacetyl]amino]-37-hydroxy-28-methyl-18,21,24,27-tetraoxo-2-oxa-13,19,22,25,28-pentazahexacyclo[29.2.2.13,7.18,12.05,23.011,15]heptatriaconta-1(33),3,5,7(37),8(36),9,11,14,31,34-decaene-29-carbonyl]amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B1255294.png)
